Vanadium sulfate

Description

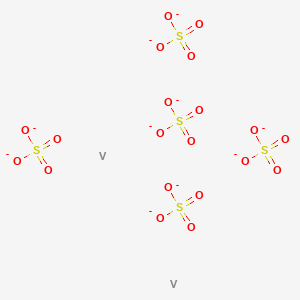

Structure

2D Structure

Properties

IUPAC Name |

vanadium;pentasulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5H2O4S.2V/c5*1-5(2,3)4;;/h5*(H2,1,2,3,4);;/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOJJEQVSOCDGA-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O20S5V2-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16785-81-2 | |

| Record name | Sulfuric acid, vanadium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016785812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Purification Techniques for Vanadyl Sulfate

Conventional and Novel Synthesis Routes for Vanadyl Sulfate (B86663)

The production of vanadyl sulfate can be achieved through several chemical pathways, primarily involving the transformation of higher oxidation state vanadium compounds into the more stable +4 oxidation state of the vanadyl ion (VO²⁺).

Preparation from Vanadium Precursors (e.g., V₂O₅, vanadium-bearing solutions)

The most common starting material for vanadyl sulfate synthesis is vanadium pentoxide (V₂O₅). wikipedia.org This precursor is typically dissolved in sulfuric acid and subsequently reduced. mdpi.com The dissolution of V₂O₅ in sulfuric acid is an endothermic process, often requiring heat to proceed effectively. epo.orgmysciencework.com

Beyond pure V₂O₅, industrial processes utilize various vanadium-bearing solutions as precursors. These solutions can be derived from the leaching of raw materials such as:

Stone coal: An acidic leaching solution from stone coal can be processed to produce vanadyl sulfate electrolyte. researchgate.net

Titaniferous magnetite ore: This ore can be used to produce a vanadyl sulfate solution, which may then be crystallized. google.com

Spent catalysts: Vanadium can be recovered from spent industrial catalysts and converted into vanadyl sulfate. bme.hu

Petroleum residues: Vanadyl sulfate is a key intermediate in the commercial extraction of vanadium from petroleum residues. wikipedia.org

These precursor solutions often contain a variety of impurities that must be removed in subsequent purification steps. mdpi.com

Reductive Synthesis Approaches

To convert the vanadium(V) in precursors like V₂O₅ to vanadium(IV) in vanadyl sulfate, a reducing agent is necessary. The choice of reducing agent impacts the reaction conditions, efficiency, and the impurity profile of the final product.

Conventional Methods:

Sulfur Dioxide (SO₂): A widely used method involves bubbling sulfur dioxide gas through a suspension of V₂O₅ in hot, dilute sulfuric acid. wikipedia.orgepo.orgmysciencework.com However, the limited solubility of SO₂ in acidic solutions can lead to environmental hazards from off-gassing, and overdosing can result in the unwanted formation of vanadium(II) sulfate. epo.orgmysciencework.com

Oxalic Acid (H₂C₂O₄): Oxalic acid is another common reducing agent, reacting with V₂O₅ in the presence of sulfuric acid. google.comgoogle.com

Novel and Alternative Approaches:

Alcohols: Simple alcohols like methanol (B129727) and ethanol (B145695) have been demonstrated as effective reducing agents for V₂O₅ in a sulfuric acid medium, offering a potentially easier and safer alternative to SO₂ gas. youtube.com

Mild Reducing Agents: Other mild reducing agents, such as formaldehyde, can also be employed for the reduction of V₂O₅. google.com

Oxidative Dissolution of V₂O₃: A novel approach involves starting with vanadium trioxide (V₂O₃) instead of V₂O₅. V₂O₃ is contacted with sulfuric acid and a strong oxidizing agent, such as hydrogen peroxide (H₂O₂). epo.orgmysciencework.com The H₂O₂ oxidizes the V³⁺ to the V⁴⁺ state (as VO²⁺), dissolving the vanadium trioxide to form vanadyl sulfate. This method can be more cost-effective and avoids the hazards associated with SO₂. epo.orgmysciencework.com

Table 1: Comparison of Selected Synthesis Routes for Vanadyl Sulfate

| Precursor | Reagent(s) | Key Characteristics | Citations |

| Vanadium Pentoxide (V₂O₅) | Sulfuric Acid, Sulfur Dioxide (SO₂) | Conventional method; potential for SO₂ emission and over-reduction. | wikipedia.orgepo.orgmysciencework.com |

| Vanadium Pentoxide (V₂O₅) | Sulfuric Acid, Oxalic Acid | Common alternative to SO₂. | google.comgoogle.com |

| Vanadium Pentoxide (V₂O₅) | Sulfuric Acid, Alcohols (Methanol/Ethanol) | Simpler and potentially safer than using SO₂ gas. | youtube.com |

| Vanadium Trioxide (V₂O₃) | Sulfuric Acid, Hydrogen Peroxide (H₂O₂) | Novel oxidative route; avoids many hazards of conventional methods. | epo.orgmysciencework.com |

Advanced Purification and Separation Technologies

For many applications, particularly VRFBs, high-purity vanadyl sulfate is required. Impurities such as iron (Fe) and aluminum (Al) can negatively impact performance. mdpi.comresearchgate.net Therefore, advanced purification technologies are essential.

Solvent Extraction for Impurity Removal (e.g., Fe, Al)

Solvent extraction is a highly effective technique for purifying vanadium-bearing solutions. mdpi.comresearchgate.netmdpi.com The process involves using an organic extractant, which selectively binds with either the vanadium ions or the impurity ions, allowing for their separation.

A study on preparing high-purity vanadyl sulfate from solutions containing iron and aluminum impurities investigated the use of 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA) as the extractant. mdpi.comresearchgate.net

Under optimal conditions, a single extraction stage removed 53% of iron and only 2% of aluminum, while co-extracting 68% of the vanadium(IV). mdpi.com

The separation of vanadium from iron was more effectively achieved during the stripping stage. Using a sulfuric acid solution, nearly 100% of the vanadium(IV) was stripped from the organic phase, while only 10% of the iron was stripped. mdpi.comresearchgate.net

Through a multi-stage process of five extraction and stripping cycles, a highly pure vanadyl sulfate solution was obtained, with iron and aluminum concentrations reduced to 12 mg/L and 10 mg/L, respectively. mdpi.comresearchgate.net

Other extractants, such as di-(2-ethylhexyl) phosphoric acid (D2EHPA), are also used in multi-step purification circuits. mdpi.com

Table 2: Performance of Solvent Extraction for Vanadyl Sulfate Purification

| Extractant System | Target Impurities | Key Findings | Citations |

| EHEHPA with TBP modifier | Iron (Fe), Aluminum (Al) | Good separation of V(IV) from Al during extraction. Excellent separation of V(IV) from Fe during stripping. | mdpi.comresearchgate.net |

| D2EHPA | Iron (Fe), Aluminum (Al) | Used in multi-circuit extraction processes for tetravalent vanadium. | mdpi.com |

Spectroscopic and Chromatographic Methods in Purification Research

To verify the purity of vanadyl sulfate and guide the optimization of synthesis and purification processes, a suite of analytical techniques is employed.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is used to analyze the purity of vanadyl sulfate. nih.govnih.gov In one analysis, HPLC coupled with a charged aerosol detector (CAD) showed a single peak for a high-purity sample, with no reportable impurities. nih.gov The appearance of a second chromatographic peak in stability studies can indicate the oxidation of vanadyl (V⁴⁺) to vanadate (B1173111) (V⁵⁺). nih.gov

Spectroscopic Methods:

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES/OES): This is a powerful technique for the direct determination of a wide range of trace metallic impurities, such as Fe, Cr, Ni, Cu, Mn, Al, and others, in battery-grade vanadyl sulfate. science.gov

X-ray Diffraction (XRD): XRD analysis is used to identify the crystalline phases present in a sample, confirming the presence of specific hydrated forms of vanadyl sulfate, such as the pentahydrate (VOSO₄·5H₂O) and trihydrate (VOSO₄·3H₂O). nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study the electronic structure and environment of the VO²⁺ ion, allowing for the differentiation between various hydrated and dehydrated forms of vanadyl sulfate. researchgate.net

Scanning Electron Microscope-Energy Dispersive X-ray Spectroscopy (SEM-EDS): This method provides elemental analysis, confirming the presence of vanadium, sulfur, and oxygen and detecting any significant impurities. nih.gov

Table 3: Analytical Methods in Vanadyl Sulfate Characterization

| Technique | Purpose | Information Obtained | Citations |

| HPLC | Purity Analysis & Stability | Detects and quantifies vanadyl sulfate and impurities; monitors oxidation state changes. | nih.govnih.gov |

| ICP-OES | Trace Element Analysis | Quantifies a wide range of metallic impurities to ensure high purity. | science.gov |

| XRD | Phase Identification | Identifies specific crystalline hydrate (B1144303) forms (e.g., pentahydrate, trihydrate). | nih.gov |

| EPR | Structural Analysis | Investigates the electronic environment of the vanadyl (VO²⁺) ion. | researchgate.net |

| SEM-EDS | Elemental Analysis | Confirms elemental composition and identifies significant impurities. | nih.gov |

Coordination Chemistry and Structural Characterization of Vanadyl Sulfate and Its Complexes

Ligand Design and Complexation Studies of Vanadyl(IV)

The coordination chemistry of the vanadyl(IV) cation is rich and varied, with the ability to form stable complexes with a wide range of organic and inorganic ligands. nih.govmdpi.com This versatility has spurred extensive research into the design of new ligands to modulate the properties of the resulting vanadyl complexes.

Synthesis of Vanadyl(IV) Complexes with Organic and Inorganic Ligands

The synthesis of vanadyl(IV) complexes typically involves the reaction of vanadyl sulfate (B86663) with a chosen ligand in a suitable solvent. For instance, new mononuclear oxovanadium(IV) complexes have been synthesized by reacting vanadyl sulfate (VOSO₄·xH₂O) with Schiff base ligands in a methanolic solution. nepjol.info The reaction mixture is often refluxed to facilitate complex formation, followed by cooling to allow for the crystallization of the product. nepjol.info Similarly, vanadyl(IV) complexes with other organic ligands, such as those derived from vitamin E, folate, and hydroxamic acids, have been prepared using vanadyl sulfate as the starting material. ajol.infodovepress.comresearchgate.net

The nature of the ligand plays a crucial role in determining the structure and properties of the resulting complex. Schiff bases, for example, can act as dibasic, tetradentate chelating agents, coordinating to the vanadyl ion through azomethine nitrogen and thiol sulfur atoms. nepjol.info In other cases, ligands like folate have been shown to act as bidentate ligands, coordinating with two vanadyl(IV) ions through the deprotonation of both carboxyl groups. dovepress.com The synthesis of mixed-ligand complexes, where more than one type of ligand is coordinated to the central vanadyl ion, has also been explored to fine-tune the properties of the final compound. escholarship.orgbibliotekanauki.pl

Molecular Structure and Geometry Elucidation

A comprehensive understanding of the molecular structure and geometry of vanadyl sulfate and its complexes is essential for correlating their structure with their chemical and biological activities. A variety of experimental and computational techniques are employed for this purpose.

Spectroscopic and Analytical Characterization Methods (e.g., FT-IR, X-ray Diffraction, Elemental Analysis, Conductivity Measurements, Thermal Analysis)

A suite of analytical and spectroscopic techniques is employed to characterize vanadyl(IV) complexes. nih.govacs.org

FT-IR Spectroscopy: As previously mentioned, FT-IR spectroscopy is crucial for identifying the functional groups of the ligands that are involved in coordination to the vanadyl ion. nepjol.infonih.govacs.org The characteristic V=O stretching vibration, typically observed in the range of 925-1025 cm⁻¹, is a key indicator of the presence of the vanadyl moiety. reading.ac.uk

X-ray Diffraction (XRD): Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the crystal lattice, including bond lengths and angles. bibliotekanauki.plkalaharijournals.com Powder X-ray diffraction (PXRD) is used to determine the crystalline or amorphous nature of the complex and to identify the crystal system and unit cell parameters. nepjol.infonih.govkalaharijournals.com

Elemental Analysis and Conductivity Measurements: These methods, as discussed in the previous section, provide fundamental information about the stoichiometry and electrolytic nature of the complexes. nepjol.infodovepress.com

Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to identify the decomposition products. dovepress.comchemrxiv.orgresearchgate.net For example, the thermal study of an oxidovanadium(IV) hydroxamate complex showed that VO₂ was the final decomposition product. chemrxiv.org

The following table summarizes the key analytical techniques and the information they provide:

| Analytical Technique | Information Provided |

| FT-IR Spectroscopy | Identifies functional groups involved in coordination; confirms the presence of the V=O bond. nepjol.infonih.govacs.org |

| X-ray Diffraction | Determines the precise molecular structure, bond lengths, and angles (single-crystal); assesses crystallinity and unit cell parameters (powder). nepjol.infobibliotekanauki.plkalaharijournals.com |

| Elemental Analysis | Determines the empirical formula and stoichiometry of the complex. nepjol.infodovepress.com |

| Conductivity Measurements | Assesses the electrolytic nature of the complex in solution. nepjol.infodovepress.com |

| Thermal Analysis (TGA/DTA) | Evaluates thermal stability and identifies decomposition products. dovepress.comchemrxiv.orgresearchgate.net |

Theoretical and Computational Chemistry Approaches (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental findings and providing deeper insights into the electronic structure and properties of vanadyl(IV) complexes. ajol.infonih.govtandfonline.com

DFT calculations can be used to:

Optimize Molecular Geometries: Theoretical calculations can predict the most stable three-dimensional structure of a complex, which can then be compared with experimental data from X-ray diffraction. ajol.infotandfonline.com The calculated absorption and IR spectra from DFT can also be compared with experimental spectra to validate the proposed structure. nih.gov

Analyze Electronic Structure: DFT provides information about the distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajol.infotandfonline.commongoliajol.info The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and stability of the complex. ajol.infomongoliajol.info A smaller energy gap generally indicates higher reactivity. tandfonline.com

Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis), helping to assign the observed electronic transitions to specific molecular orbital promotions. ajol.infotandfonline.com

For example, DFT studies on a series of oxidovanadium(IV) complexes helped to determine their relative free energy of formation and optimized molecular structures. tandfonline.com The HOMO and LUMO energies and other global reactivity descriptors derived from these calculations supported the experimental observations of their biological activity. tandfonline.com In another study, DFT calculations were instrumental in exploring the molecular geometry of a vanadyl(II) complex with vitamin E, and the analysis of the band gap energies indicated greater stability for the complex compared to the free ligand. ajol.info

The following table highlights the application of theoretical methods in studying vanadyl complexes:

| Computational Method | Application |

| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic properties, and prediction of spectroscopic data. ajol.infonih.govtandfonline.com |

| HOMO-LUMO Analysis | Assessment of chemical reactivity and stability. ajol.infotandfonline.commongoliajol.info |

| Time-Dependent DFT (TD-DFT) | Simulation and interpretation of electronic absorption spectra. ajol.infotandfonline.com |

Redox Properties and Speciation of Vanadyl(IV) in Relevant Chemical Environments

Vanadium can exist in multiple oxidation states, with +3, +4, and +5 being the most common in environmental and biological systems. mdpi.comeuropa.eu The vanadyl(IV) ion is a key species in this redox landscape. The redox potential and speciation of vanadyl(IV) are highly dependent on the surrounding chemical environment, including pH, the presence of ligands, and the redox potential of the system. mdpi.comacs.orgnih.gov

In aqueous solutions, the speciation of vanadium is complex. Under acidic conditions, vanadyl ions (VO²⁺) are the dominant cationic species. europa.eu As the pH increases towards neutral and alkaline conditions, vanadyl tends to form anionic species. nih.gov The presence of coordinating ligands can significantly influence this behavior, forming stable complexes that can alter the redox potential of the V(V)/V(IV) couple. chemrxiv.org For instance, the electrochemical study of an oxidovanadium(IV) hydroxamate complex showed a quasi-reversible VO(V)/VO(IV) redox couple. chemrxiv.orgtandfonline.com

The interaction of vanadyl sulfate with biological molecules can lead to changes in the oxidation state of vanadium. nih.gov It is recognized that vanadium undergoes redox chemistry after administration, and a wide range of hydrolytic and coordination chemistry reactions take place, forming complexes with metabolites and proteins. nih.gov The speciation of vanadium in natural waters is also a critical area of study, with thermodynamic calculations predicting V(V) as the dominant species in well-oxidized marine environments, while V(IV) is more stable in moderately reducing environments. mdpi.com However, the presence of organic or inorganic ligands can stabilize reduced vanadium species even in oxic conditions. mdpi.com

The study of the electrochemical properties of vanadium complexes, often using techniques like cyclic voltammetry, provides valuable information about their redox behavior and the stability of different oxidation states. bibliotekanauki.placs.org

Biochemical Interactions and Molecular Mechanisms of Vanadium Sulfate

Cellular and Subcellular Uptake and Transport Mechanisms

The journey of vanadium from administration to its intracellular sites of action is a multi-step process involving specific transport proteins and intricate trafficking pathways.

Role of Transport Proteins (e.g., Transferrin) in Vanadium Biodistribution

Once in the bloodstream, vanadium compounds are primarily transported by binding to plasma proteins. jpp.krakow.pl The iron-transport protein, transferrin, plays a crucial role in the biodistribution of vanadium. jpp.krakow.plscielo.brnih.gov Vanadyl ions (VO²⁺), the form vanadium often takes in the body, can bind to the same sites on transferrin as iron. nih.gov This binding is a key step in its transport throughout the body to various tissues. tandfonline.com Studies have shown that at micromolar concentrations, most vanadium in the bloodstream is bound to transferrin. nih.govresearchgate.net Albumin and other low-molecular-weight components of plasma, such as citrate (B86180) and lactate, also contribute to vanadium transport, but to a lesser extent than transferrin. jpp.krakow.plnih.gov

The binding of vanadium to transferrin facilitates its entry into cells via endocytosis, a process analogous to that of iron uptake. tandfonline.com This transport mechanism is vital for delivering vanadium to its intracellular targets where it can exert its biological effects. The efficiency of this transport system is highlighted by the fact that vanadium can displace a significant portion of iron from transferrin. nih.gov

Intracellular Trafficking and Compartmentalization of Vanadium Species

Following cellular uptake, vanadium undergoes further transformations and is distributed to various subcellular compartments. Inside the cell, vanadate (B1173111) (the +5 oxidation state) is largely reduced to the vanadyl cation (the +4 oxidation state) by intracellular reducing agents like glutathione (B108866). jpp.krakow.plscielo.br This redox conversion is a critical aspect of its intracellular chemistry and influences its subsequent interactions.

The compartmentalization of vanadium is tissue-specific, with notable accumulation in the kidneys, liver, bones, and spleen. jpp.krakow.pl Within the cell, vanadium species can be found in different compartments, including the cytoplasm and the nucleus. acs.org In the cytoplasm, vanadyl ions are thought to be the predominant form and can bind to various proteins and small molecules. researchgate.net The trafficking and ultimate destination of vanadium within the cell are crucial determinants of its biological activity, influencing which enzymes and signaling pathways it will modulate. nih.govnih.gov

Enzyme Modulation and Signal Transduction Pathways

Vanadium sulfate's most significant effects are mediated through its ability to modulate the activity of key enzymes, particularly those involved in phosphorylation and dephosphorylation events, which are fundamental to cellular signaling.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

A primary and well-documented mechanism of action for vanadium compounds is the inhibition of protein tyrosine phosphatases (PTPs). oup.comnih.govudel.edu PTPs are a family of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, a process that often deactivates signaling pathways. By inhibiting these phosphatases, vanadium effectively prolongs the phosphorylated, and typically active, state of various signaling proteins. nih.gov

This inhibitory action is not limited to a single type of PTP; vanadium compounds have been shown to inhibit a range of PTPs, as well as some serine/threonine phosphatases. mdpi.commdpi.com This broad-spectrum inhibition contributes to the diverse biological effects of vanadium. mdpi.comucl.ac.uk The structural similarity of vanadate to phosphate allows it to act as a competitive inhibitor for many of these enzymes. mdpi.com

| Enzyme Family | Effect of Vanadium Sulfate (B86663) | Significance |

| Protein Tyrosine Phosphatases (PTPs) | Inhibition | Prolongs phosphorylation-dependent signaling |

| Serine/Threonine Phosphatases | Inhibition | Affects a wide range of cellular processes |

Specificity towards PTP1B and Implications for Insulin (B600854) Receptor Activation

Among the various PTPs, protein tyrosine phosphatase 1B (PTP1B) is a particularly important target for vanadium. mdpi.compreprints.org PTP1B is a key negative regulator of the insulin signaling pathway, as it dephosphorylates and thereby deactivates the insulin receptor. nih.gov By inhibiting PTP1B, vanadium compounds prevent this deactivation, leading to a sustained activation of the insulin receptor. nih.govmdpi.com This action mimics the effect of insulin and is a cornerstone of vanadium's insulin-mimetic properties. preprints.orgmdpi.com

The inhibition of PTP1B by vanadium has been shown to be competitive, with vanadate fitting into the active site of the enzyme. mdpi.comresearchgate.net While some studies suggest that vanadium can be a non-selective PTP inhibitor, there is also evidence for a degree of selectivity, with some vanadium complexes showing stronger inhibition of PTP1B compared to other phosphatases. mdpi.compreprints.org This specificity is a critical area of research for developing more targeted therapeutic agents.

Activation of Downstream Kinase Cascades (e.g., Insulin Receptor Tyrosine Kinase, IRS-1, PI3K, PKB/Akt)

The inhibition of PTP1B and the resulting sustained activation of the insulin receptor set off a cascade of downstream signaling events. Vanadium treatment leads to the enhanced tyrosine phosphorylation of the insulin receptor itself (Insulin Receptor Tyrosine Kinase activity). oup.comnih.gov This, in turn, promotes the phosphorylation of Insulin Receptor Substrate-1 (IRS-1). oup.commdpi.com

Phosphorylated IRS-1 acts as a docking site for other signaling proteins, including Phosphatidylinositol 3-kinase (PI3K). mdpi.comnih.gov The activation of PI3K is a crucial step that leads to the activation of Protein Kinase B (PKB), also known as Akt. jpp.krakow.plnih.govmdpi.com The activation of the PI3K/Akt pathway is central to many of insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell surface, which facilitates glucose uptake. jpp.krakow.pljpp.krakow.pl

Several studies have confirmed that vanadium compounds, including vanadyl sulfate, stimulate the phosphorylation and activation of these downstream kinases, often independently of direct insulin receptor activation. nih.govoup.comnih.gov This suggests that vanadium may have multiple points of intervention within the insulin signaling pathway. oup.com

| Signaling Molecule | Effect of this compound | Downstream Consequence |

| Insulin Receptor Tyrosine Kinase | Enhanced Activation | Initiates the signaling cascade |

| Insulin Receptor Substrate-1 (IRS-1) | Increased Phosphorylation | Serves as a docking site for PI3K |

| Phosphatidylinositol 3-kinase (PI3K) | Activation | Activates PKB/Akt |

| Protein Kinase B (PKB/Akt) | Activation | Promotes glucose uptake and glycogen (B147801) synthesis |

Regulation of Glucose Transport Pathways (e.g., GLUT4 Transporter)

This compound demonstrates significant influence over glucose transport, primarily through its interaction with the glucose transporter type 4 (GLUT4). Like insulin, vanadium compounds can facilitate the movement of glucose into cells. jpp.krakow.pl This is achieved by promoting the translocation of GLUT4 from intracellular vesicles to the plasma membrane, particularly in skeletal muscle and adipose tissues. scielo.brmdpi.com This process increases the uptake of glucose from the bloodstream into the cells. jpp.krakow.pl

The mechanism behind this action involves the activation of key components within the insulin signaling pathway. dovepress.com Vanadium compounds have been shown to activate protein tyrosine phosphorylation of the insulin receptor and its substrates, such as insulin receptor substrate-1 (IRS-1). jpp.krakow.plmdpi.com This activation subsequently engages downstream signaling molecules, including phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), which are crucial for GLUT4 translocation. jpp.krakow.plmdpi.com By inhibiting protein tyrosine phosphatases (PTPs), particularly PTP-1B, vanadium helps to maintain the phosphorylated, active state of the insulin receptor, thereby enhancing the signal for glucose uptake. mdpi.comdergipark.org.tr Some studies suggest that vanadium can also stimulate glucose uptake through insulin-independent pathways. jpp.krakow.ploup.com

Table 1: Effect of this compound on Key Components of Glucose Transport

| Component | Effect of this compound | Mechanism |

|---|---|---|

| GLUT4 Transporter | Increased translocation to cell surface | Activation of PI3K/Akt pathway jpp.krakow.plmdpi.com |

| Insulin Receptor | Increased tyrosine phosphorylation | Inhibition of protein tyrosine phosphatases (PTPs) jpp.krakow.pldergipark.org.tr |

| IRS-1 | Increased phosphorylation | Activation of insulin receptor mdpi.com |

| PI3K/Akt Pathway | Activated | Downstream effect of IRS-1 phosphorylation jpp.krakow.plmdpi.com |

| Glucose Uptake | Increased in muscle and adipose tissue | Enhanced GLUT4 presence on the cell membrane scielo.brconicet.gov.ar |

Influence on Glycogen Synthesis and Glycolytic Metabolism

In addition to promoting glucose storage, this compound also stimulates glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) for energy production. dergipark.org.troup.com This dual action of promoting both the storage and utilization of glucose underscores its significant role in carbohydrate metabolism. nih.gov The insulin-mimetic properties of vanadium are central to these effects, as it can influence the expression of genes encoding enzymes involved in both glycolysis and glycogen synthesis. conicet.gov.ar In vitro studies have confirmed that vanadyl sulfate can accelerate glucose oxidation and increase glycogen synthesis in hepatocytes and skeletal muscle cells. jpp.krakow.pldovepress.com

Effects on Lipolysis and Associated Lipid Metabolic Pathways

This compound also plays a role in the regulation of lipid metabolism, most notably through the inhibition of lipolysis, the breakdown of fats into free fatty acids. jpp.krakow.pldergipark.org.tr In adipocytes, vanadium compounds have been shown to suppress the breakdown of triglycerides. jpp.krakow.plresearchgate.net This antilipolytic effect is mediated through the activation of enzymes such as protein kinase B (PKB) or Akt, and extracellular-signal-regulated kinases (ERKs). mdpi.com

Furthermore, vanadium compounds can influence the broader lipid profile. Studies in animal models have shown that treatment with vanadyl sulfate can lead to a reduction in plasma levels of total cholesterol and triglycerides. researchgate.netelsevier.es The proposed mechanism involves the increased transcription of genes that are sensitive to insulin, such as the gene encoding for lipoprotein lipase (B570770) (LPL), which plays a crucial role in clearing triglycerides from the blood. psu.edu By stimulating glycolysis and fatty acid synthesis in the liver and adipose tissue, this compound can help to normalize lipid metabolism. researchgate.net However, some studies have reported no significant change in plasma free fatty acid levels with vanadyl sulfate treatment in humans. oup.com

Oxidative Stress Modulation and Antioxidant System Interactions

This compound exhibits a dual role in the context of oxidative stress, capable of both pro-oxidant and antioxidant effects depending on the biological environment and concentration.

Impact on Enzymatic Antioxidants (e.g., Superoxide (B77818) Dismutase Activity)

This compound has been observed to modulate the activity of key enzymatic antioxidants. In some experimental models, vanadium supplementation has been shown to increase the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in liver cells. dergipark.org.trepa.gov For instance, one study found that vanadyl sulfate treatment in diabetic rats significantly improved the activities of CAT, SOD, and glutathione-related enzymes in the liver. dergipark.org.tr Another study reported that vanadyl sulfate decreased elevated levels of antioxidant enzymes in the muscle tissue of diabetic rats, suggesting a restorative effect on the antioxidant system. nih.gov Conversely, other research has indicated that vanadium exposure can lead to a reduction in SOD activity in certain tissues, highlighting the complexity of its interactions. internationalscholarsjournals.com

Table 2: Research Findings on this compound and Enzymatic Antioxidants

| Study Type | Model | Tissue | Observed Effect on Antioxidant Enzymes |

|---|---|---|---|

| In vivo | STZ-induced diabetic rats | Liver | Significant improvement in CAT, SOD, GPx, GR, and GST activities dergipark.org.tr |

| In vivo | STZ-induced diabetic rats | Muscle | Decrease in elevated SOD, CAT, GR, GPx, GST levels nih.gov |

| In vitro | Human liver cells | - | Increased expression and activity of SOD, CAT, GPx epa.gov |

| In vivo | Male albino rats | Liver | Decreased SOD and GST activities internationalscholarsjournals.com |

| In vivo | Male albino rats | Kidney | Increased SOD and GST activities internationalscholarsjournals.com |

Regulation of Non-Enzymatic Antioxidants (e.g., Glutathione)

This compound also influences non-enzymatic antioxidants, with a notable impact on glutathione (GSH), a critical cellular antioxidant. dergipark.org.tr Several studies have demonstrated that vanadyl sulfate can increase cellular GSH levels. researchgate.netnih.gov This is achieved, in part, by up-regulating the expression of the catalytic subunit of glutamate (B1630785) cysteine ligase (GCLC), the rate-limiting enzyme in GSH synthesis. nih.gov The induction of GCLC expression by vanadyl sulfate appears to be mediated by the transcription factor Nrf2. nih.gov In diabetic rats, oral administration of vanadyl sulfate was found to restore decreased GSH levels in various tissues, including cardiac, lens, lung, and skeletal muscle, indicating a positive role in bolstering the antioxidant system. dergipark.org.tr However, some studies have reported a decrease in GSH content in both the liver and kidney following vanadium administration. internationalscholarsjournals.com

Effects on Cellular Lipid Peroxidation

Lipid peroxidation is a key marker of oxidative damage, and this compound's effect on this process appears to be context-dependent. Some research indicates that vanadium compounds can induce lipid peroxidation, leading to an increase in byproducts like malondialdehyde (MDA). mdpi.comayubmed.edu.pk This pro-oxidant activity is thought to contribute to some of the toxic effects of vanadium. nih.govconicet.gov.ar For example, studies have shown increased MDA levels in the hepatic tissue and plasma of rats treated with vanadyl sulfate. ayubmed.edu.pk

In contrast, other studies have reported a protective effect, where vanadyl sulfate treatment lowers lipid peroxidation. psu.edu In fructose-fed rats, a model for insulin resistance, vanadyl sulfate administration was associated with significantly lower levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. psu.edu Similarly, in a study on ethanol-induced gastric lesions in rats, vanadyl sulfate significantly reduced MDA levels while increasing GSH. biomedpharmajournal.orgsemanticscholar.org This suggests that vanadium can help inhibit lipid peroxidation and mitigate oxidative damage under certain conditions. dergipark.org.tr

Influence on Gene Expression and Cellular Protein Synthesis Pathways

This compound exerts a significant influence on gene expression and protein synthesis, often normalizing diabetes-related alterations. physiology.org In streptozotocin-induced diabetic rats, oral administration of vanadyl sulfate corrected the expression of numerous genes involved in key metabolic pathways. physiology.org This includes genes related to lipid metabolism, oxidative stress, muscle structure, protein breakdown and biosynthesis, the complement system, and signal transduction. physiology.orgjpp.krakow.pl

Studies have demonstrated that vanadyl sulfate treatment can regulate the gene expression of critical enzymes and signaling proteins. For instance, it has been shown to increase the gene expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of lipid metabolism, while decreasing the expression of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. pjps.pk Furthermore, vanadyl sulfate has been observed to reduce the increased hypothalamic neuropeptide Y (NPY) gene expression in diabetic rats, which is associated with hyperphagia. thieme-connect.com

The mechanism behind these effects on gene expression is multifaceted. Vanadium compounds can act as general transcription modulators. physiology.org They are known to inhibit protein tyrosine phosphatases (PTPs), such as PTP1B, which are crucial in signaling pathways like the insulin signaling cascade. physiology.orgjpp.krakow.plnih.gov By inhibiting PTPs, vanadium can enhance the phosphorylation state and activity of various proteins, leading to downstream effects on gene transcription. nih.govnih.gov Additionally, the interaction of vanadium with cellular redox chemistry and the generation of reactive oxygen species (ROS) may also play a role in modulating gene expression. physiology.org

The impact of vanadyl sulfate on protein synthesis is closely linked to its effects on signaling pathways. It can stimulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is a central regulator of protein synthesis and cell growth. conicet.gov.arnih.gov Activation of this pathway can lead to increased protein biosynthesis, contributing to the observed mitogenic and insulin-mimetic effects of vanadium. jpp.krakow.plconicet.gov.ar

Table 1: Effects of Vanadyl Sulfate on Gene Expression in Diabetic Rats

| Gene/Protein | Organ/Tissue | Effect of Vanadyl Sulfate | Reference |

|---|---|---|---|

| PPAR-γ | Liver | Increased expression | pjps.pk |

| TNF-α | Liver | Decreased expression | pjps.pk |

| Neuropeptide Y (NPY) | Hypothalamus | Decreased expression | thieme-connect.com |

| Various genes in lipid metabolism | Skeletal Muscle | Normalization of diabetes-altered expression | physiology.org |

| Various genes in oxidative stress | Skeletal Muscle | Normalization of diabetes-altered expression | physiology.org |

| Various genes in protein biosynthesis | Skeletal Muscle | Normalization of diabetes-altered expression | physiology.orgjpp.krakow.pl |

Interactions with Cellular Membranes and Implications for Biocatalysis

This compound's interaction with cellular membranes is a critical aspect of its biological activity, influencing membrane transport, protein function, and ultimately, biocatalysis. Vanadyl ions can enter cells through various mechanisms, including passive diffusion and endocytosis when bound to proteins like transferrin. researchgate.net Once inside the cell, tetravalent vanadyl (VO²⁺) is the predominant form. nih.gov

The interaction of vanadium compounds with the cell membrane can lead to structural changes in the lipid bilayer. dntb.gov.ua These alterations in membrane lipid packing can, in turn, affect the function of membrane-bound proteins, such as receptors and enzymes. dntb.gov.ua For example, changes in the membrane environment can promote the aggregation and signaling of receptors. dntb.gov.ua This modulation of membrane protein function is a key component of vanadium's insulin-mimetic actions, as it can influence the activity of glucose transporters and other membrane-associated signaling components. jpp.krakow.plresearchgate.net

The interaction with cellular membranes has direct implications for biocatalysis. By altering the conformation and activity of membrane-bound enzymes, vanadium can promote or inhibit specific catalytic processes. dntb.gov.uaresearchgate.net For instance, the inhibition of membrane-associated protein tyrosine phosphatases (PTPs) is a well-documented effect of vanadium compounds. jpp.krakow.plnih.gov This inhibition enhances the phosphorylation of various signaling proteins, thereby amplifying intracellular signals. nih.gov

Furthermore, vanadium's ability to participate in redox reactions at the membrane interface can generate reactive oxygen species (ROS). nih.gov While high levels of ROS can be detrimental, controlled production can act as a signaling mechanism, influencing various cellular processes, including those involved in biocatalysis. nih.govnih.gov The interaction of vanadium with membrane components can also stabilize certain vanadium complexes, which may further contribute to their catalytic or inhibitory activities within the cell. researchgate.net

Table 2: Summary of this compound's Interactions with Cellular Membranes

| Interaction | Consequence | Implication for Biocatalysis | Reference |

|---|---|---|---|

| Entry into the cell | Intracellular accumulation of vanadyl ions | Availability for interaction with intracellular enzymes | researchgate.net |

| Alteration of lipid packing | Changes in membrane fluidity and protein conformation | Modulation of membrane-bound enzyme activity | dntb.gov.ua |

| Inhibition of membrane-bound PTPs | Increased protein phosphorylation | Enhancement of signaling pathways | jpp.krakow.plnih.gov |

| Generation of ROS at the membrane | Redox signaling | Activation or inhibition of redox-sensitive enzymes | nih.govnih.gov |

Mitogenic Effects on Diverse Cell Types

This compound has been shown to exert mitogenic effects, stimulating cell proliferation and DNA synthesis in a variety of cell types. conicet.gov.arnih.govcore.ac.ukmdpi.com This proliferative effect has been observed in fibroblasts, osteoblasts, and pancreatic beta cells. nih.govnih.govmdpi.com

In Swiss mouse 3T3 and 3T6 fibroblasts, vanadyl sulfate was found to be mitogenic, causing a significant increase in the incorporation of [3H]thymidine, a marker of DNA synthesis. nih.govpnas.org This effect was potentiated by the presence of insulin. nih.gov The mitogenic action of vanadium in these cells appears to be linked to its ability to activate signaling pathways typically stimulated by growth factors. conicet.gov.ar

Studies on osteoblastic cells have also demonstrated the proliferative effects of vanadium compounds. mdpi.com In these cells, vanadium derivatives have been shown to enhance cell proliferation and differentiation, suggesting a role in bone formation. mdpi.com This effect is mediated through the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. conicet.gov.ar

Furthermore, vanadyl sulfate has been reported to stimulate the proliferation and regeneration of pancreatic beta cells in diabetic animal models. nih.gov This is a particularly significant finding, as the loss of beta-cell mass and function is a hallmark of type 1 diabetes. The stimulation of beta-cell proliferation by vanadyl sulfate could contribute to the restoration of insulin production. nih.gov

The molecular mechanisms underlying the mitogenic effects of this compound involve the activation of key signaling cascades that control cell growth and division. conicet.gov.ar Vanadium compounds can activate the PI3K/Akt pathway and the Ras/MAPK pathway, both of which are central to the regulation of cell proliferation. conicet.gov.arnih.gov The ability of vanadium to inhibit PTPs also contributes to its mitogenic activity by prolonging the phosphorylation and activation of growth factor receptors and their downstream signaling components. nih.govconicet.gov.ar

Table 3: Mitogenic Effects of this compound on Different Cell Types

| Cell Type | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Swiss mouse 3T3 and 3T6 fibroblasts | Stimulation of DNA synthesis | Activation of growth factor signaling pathways | nih.govpnas.org |

| Osteoblasts | Enhanced cell proliferation and differentiation | Activation of MAPK pathway | mdpi.com |

| Pancreatic beta cells | Stimulation of proliferation and regeneration | Activation of PI3K/Akt pathway, inhibition of PTPs | nih.gov |

Research on Biological Activities and Potential Applications

Investigations into Antidiabetic Mechanisms

The potential of vanadium compounds, including vanadium sulfate (B86663), as antidiabetic agents has been explored for over a century. mdpi.com In vivo and in vitro studies have demonstrated that these compounds can exert insulin-like effects, influencing glucose and lipid metabolism. mdpi.comdovepress.com

In vitro research has been crucial in elucidating the insulin-mimetic properties of vanadium sulfate. These studies have shown that vanadium compounds can stimulate glucose transport and oxidation, as well as glycogen (B147801) synthesis, in isolated cells. mdpi.comdovepress.com The mechanism is thought to involve the activation of key components of the insulin (B600854) signaling pathway. jpp.krakow.plillinois.edu

One of the proposed mechanisms is the inhibition of protein tyrosine phosphatases (PTPs). illinois.eduudel.edu PTPs are enzymes that dephosphorylate the insulin receptor, turning off the insulin signal. By inhibiting PTPs, vanadium compounds can prolong the phosphorylated, active state of the insulin receptor, thereby mimicking the effect of insulin. jpp.krakow.plillinois.edu Vanadate (B1173111) (a form of vanadium) acts as a competitive inhibitor of PTPs, forming a reversible bond with the enzyme. udel.edu

Furthermore, vanadyl compounds, the form of vanadium in vanadyl sulfate, have been shown to enhance glucose uptake in adipocytes and inhibit lipolysis. dovepress.com Studies using isolated rat adipocytes have demonstrated that certain vanadium complexes have a significant inhibitory effect on the release of free fatty acids (FFA), a key insulin-mimetic action. nih.gov The lipophilicity of vanadyl complexes is believed to play a role in their insulin-mimetic capabilities. nih.gov

Interactive Table: In Vitro Insulin-Mimetic Activities of Vanadium Compounds

| Compound/Complex | System | Observed Effect | Reference |

|---|---|---|---|

| Vanadyl Sulfate | Isolated rat adipocytes | Enhanced glucose uptake | nih.gov |

| Vanadyl Sulfate | Liver and skeletal muscle cells | Accelerated glucose transport and oxidation | dovepress.com |

| Vanadate | Isolated rat adipocytes | Inhibition of free fatty acid (FFA) release | nih.gov |

Research in preclinical models has suggested that this compound may have a direct impact on pancreatic beta cells, the cells responsible for producing insulin. Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for type 1 diabetes, have shown that treatment with vanadyl sulfate can lead to the proliferation and regeneration of beta cells. nih.govnih.govprimescholars.com

In one study, diabetic rats treated with vanadyl sulfate showed a dose-dependent increase in the number of insulin-immunopositive beta cells in the pancreatic islets. nih.govnih.gov This effect was observed in both diabetic and non-diabetic rats, suggesting a general proliferative effect on beta cells. nih.govnih.gov The restoration of beta cell mass was associated with normalized plasma glucose and insulin levels. nih.govnih.gov Microscopic examinations of the pancreas in diabetic rats have further supported these findings, showing that vanadium treatment can repair damaged beta cells and restore insulin storage within the islets. primescholars.com

Preclinical studies in animal models of diabetes have consistently demonstrated that oral administration of vanadyl sulfate can improve glucose homeostasis by acting on the liver and peripheral tissues, primarily skeletal muscle. jpp.krakow.ploup.comconicet.gov.ar In STZ-induced diabetic rats, vanadyl sulfate treatment has been shown to normalize elevated blood glucose levels. researchgate.net This effect is attributed to increased insulin sensitivity in the liver and muscle. jpp.krakow.pl

Vanadium compounds have been observed to increase glucose uptake and transport to the cell surface through the GLUT4 transporter, a process regulated by the PI3K/Akt signaling pathway. jpp.krakow.pl They also inhibit glucose release from the liver by targeting glucose-6-phosphatase, a key enzyme in gluconeogenesis. jpp.krakow.pl Furthermore, vanadium treatment has been shown to restore the expression of genes involved in glucose and lipid metabolism that are altered in a diabetic state. jpp.krakow.pl In Zucker fatty rats, a model of obesity and insulin resistance, certain vanadium complexes have shown the potential to restore normal glucose and lipid metabolism. nih.gov

Antitumor and Anticancer Research

In addition to its antidiabetic properties, this compound has been investigated for its potential as an anticancer agent. mdpi.commdpi.com Research has explored the mechanisms by which vanadium compounds may exert antitumor effects and their potential use in combination with other cancer therapies. mdpi.commdpi.com

The antitumor effects of vanadium compounds appear to be multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS). mdpi.commdpi.com The specific mechanism can depend on the type of vanadium compound and the cancer cell line being studied. jpp.krakow.pl

Several signaling pathways have been identified as targets of vanadium compounds in cancer cells. These include the MAPK/ERK pathway and the PI3K/Akt pathway, which are crucial for cell proliferation and survival. mdpi.com Vanadium compounds have been shown to induce apoptosis by activating caspases, key enzymes in the apoptotic process. mdpi.com For instance, in human osteosarcoma cells, an oxidovanadium(IV) complex was found to cause cell cycle arrest and activate caspase-3. mdpi.com

The generation of ROS within cancer cells is another important mechanism. mdpi.com Cancer cells are often more susceptible to oxidative stress, and the production of ROS by vanadium complexes can lead to DNA damage and cell death. mdpi.com Furthermore, some vanadium compounds have been shown to inhibit the spread of tumor cells by reducing the production of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tissue remodeling and metastasis. mdpi.com

A promising area of research is the use of this compound in combination with oncolytic virotherapy. mdpi.comnih.govmdpi.com Oncolytic viruses are viruses that selectively infect and kill cancer cells. frontiersin.org Studies in murine cancer models have shown that combining vanadyl sulfate with oncolytic viruses, such as Newcastle disease virus (NDV) and vesicular stomatitis virus (VSV), can significantly enhance the antitumor effect. nih.govfrontiersin.orgresearchgate.net

The combination therapy has been found to increase viral replication within the tumor and potentiate a rapid and robust innate immune response. nih.govtfri.ca Vanadyl sulfate appears to modulate the tumor microenvironment, shifting the immune response from a less effective type I interferon response to a more potent pro-inflammatory type II interferon response. frontiersin.orgtfri.ca This shift enhances the recruitment and activation of immune cells, such as natural killer (NK) cells and T-cells, to the tumor site. nih.govfrontiersin.org In a murine colon cancer model, the combination of vanadyl sulfate and VSVΔ51 led to increased levels of pro-inflammatory cytokines and improved tumor antigen-specific T-cell responses. frontiersin.org

Interactive Table: Synergistic Effects of Vanadyl Sulfate with Oncolytic Viruses

| Oncolytic Virus | Cancer Model | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Newcastle Disease Virus (NDV) | Murine melanoma (B16-F10) | Reduced tumor cell viability, enhanced tumor regression | nih.gov |

| Vesicular Stomatitis Virus (VSVΔ51) | Murine colon cancer (CT26WT) | Increased pro-inflammatory cytokine secretion, improved T-cell responses | frontiersin.org |

Alteration of Kinase/Phosphatase Homeostasis in Cancer Cells

Vanadium compounds, including vanadyl sulfate, are known to influence the delicate balance between cellular protein kinases and protein phosphatases. frontiersin.org This disruption of homeostasis is a key area of investigation in cancer research. Vanadium's ability to act as a phosphate (B84403) analog allows it to inhibit various protein tyrosine phosphatases (PTPs). frontiersin.orgconicet.gov.ar This inhibition can lead to the sustained phosphorylation of key signaling proteins, thereby affecting cellular processes like proliferation, apoptosis (programmed cell death), and cell cycle progression. conicet.gov.arnih.gov

Research has shown that vanadium compounds can induce cell cycle arrest, often at the G2/M transition phase. conicet.gov.arptbioch.edu.pl This effect is linked to the inhibition of phosphatases like Cdc25, which are crucial for cell cycle progression. conicet.gov.arptbioch.edu.pl By inhibiting these phosphatases, vanadium compounds can halt the proliferation of cancer cells. conicet.gov.ar

Furthermore, some studies suggest that vanadyl sulfate can induce apoptosis in cancer cells by increasing the expression of genes associated with cell death, such as p53, p21, and caspases, while reducing the expression of cell survival genes like Bcl-2. nih.gov The antitumor potential of vanadium has been reported in various cancer cell lines and in vivo models, including those for liver, colon, and breast cancer. frontiersin.orgnih.gov In combination with oncolytic viruses, vanadyl sulfate has been shown to enhance viral spread and oncolysis, leading to improved antitumor immunity in animal models. frontiersin.orgnih.gov

Table 1: Effects of Vanadyl Sulfate on Kinase/Phosphatase-Related Mechanisms in Cancer Cells

| Mechanism | Effect of Vanadyl Sulfate | Key Proteins Involved | Outcome in Cancer Cells |

|---|---|---|---|

| PTP Inhibition | Inhibits protein tyrosine phosphatases. frontiersin.orgconicet.gov.ar | PTP1B, Cdc25. frontiersin.orgconicet.gov.arptbioch.edu.pl | Sustained phosphorylation of signaling proteins, cell cycle arrest. frontiersin.orgconicet.gov.ar |

| Cell Cycle Arrest | Induces arrest, primarily at the G2/M phase. conicet.gov.arptbioch.edu.pl | Cdc25, Cdk1/cdc2-B cyclin complex. conicet.gov.ar | Inhibition of cell proliferation. conicet.gov.ar |

| Apoptosis Induction | Increases expression of pro-apoptotic genes. nih.gov | p53, p21, Caspases, Bax, Bcl-2. nih.gov | Programmed cell death. nih.gov |

| Enhancement of Virotherapy | Improves viral spread and oncolysis. frontiersin.orgnih.gov | Type I and Type II Interferon pathways. frontiersin.orgnih.gov | Enhanced antitumor immunity. frontiersin.orgnih.gov |

Antiviral Properties Research (e.g., against RNA Viruses)

Vanadium compounds have demonstrated a broad spectrum of activity against various RNA viruses, making them candidates for antiviral therapies. nih.govnih.gov Research has explored their efficacy against viruses such as influenza virus, respiratory syncytial virus (RSV), parainfluenza virus, Dengue virus, and even SARS coronavirus in vitro. nih.gov

The antiviral mechanism of vanadium-containing compounds, such as certain polyoxometalates, is thought to involve the inhibition of viral entry into host cells and interference with viral replication processes. nih.govresearchgate.net For instance, some vanadium compounds have been shown to affect the binding of viruses to the cell membrane. researchgate.net Computational analyses have also suggested that vanadium could target key viral enzymes, like the main protease of SARS-CoV-2, which is essential for viral replication. nih.govresearchgate.net

Vanadium-containing polyoxotungstates have been highlighted as promising, non-toxic, broad-spectrum anti-RNA virus agents in both laboratory and animal studies, suggesting their potential as first-line treatments for acute respiratory diseases. nih.govnih.gov

Growth Factor and Osteogenic Signaling Research

Vanadium compounds, including vanadyl sulfate, have been investigated for their ability to mimic the effects of growth factors and promote bone formation (osteogenesis). conicet.gov.arresearchgate.netnih.gov A significant amount of absorbed vanadium is stored in bone tissue, where it appears to play a role in bone development. conicet.gov.arnih.gov

Studies using osteoblast-like cell lines have shown that vanadium derivatives can stimulate cell proliferation, differentiation, and the mineralization of the extracellular matrix. conicet.gov.arresearchgate.net Vanadium compounds have been observed to stimulate DNA and collagen synthesis in fibroblasts, which supports the idea that they promote the proliferation and differentiation of osteoblasts. conicet.gov.ar The mechanism is thought to involve the stimulation of key signaling pathways, such as the PI3K and MAPK pathways, which are also activated by insulin and other growth factors and are crucial for bone mineralization and formation. mdpi.com

While some studies indicate that vanadium compounds can inhibit the activity of alkaline phosphatase (ALP), an enzyme involved in bone mineralization, others have shown that they can enhance osteogenic activity. conicet.gov.armdpi.com For example, a vanadium(IV)-ascorbic acid complex was found to stimulate osteoblast differentiation and mineralization in vitro. rsc.org

Cardioprotective Investigations

Research suggests that vanadyl sulfate may have protective effects on the heart. conicet.gov.ar Studies in animal models of myocardial ischemia/reperfusion (MI/R) injury have shown that treatment with vanadyl sulfate can reduce the size of the infarct (area of dead tissue) and improve cardiac function. dntb.gov.ua

The proposed mechanism for this cardioprotective effect involves the activation of the protein kinase B (Akt) signaling pathway. dntb.gov.ua Activation of Akt is associated with the inhibition of apoptosis (programmed cell death) in cardiomyocytes. dntb.gov.ua Specifically, vanadyl sulfate treatment has been linked to an increase in the expression of the anti-apoptotic protein FLICE-inhibitory protein (FLIP) and a decrease in the expression of pro-apoptotic factors like Fas ligand and Bim. dntb.gov.ua

Furthermore, vanadium compounds have been shown to improve cardiac dysfunction in diabetic rats, which is often associated with cardiovascular complications. conicet.gov.ar The cardioprotective activity of vanadium compounds is generally linked to their anti-diabetic, anti-hypertensive, and anti-apoptotic properties. mdpi.com

Neurological Effects Studies

The effects of vanadium on the nervous system are complex and appear to be dose-dependent. conicet.gov.ardovepress.com While high levels of exposure can lead to neurotoxicity, some studies have investigated the potential therapeutic effects of vanadium compounds in neurological contexts. cdc.govunm.edu

Animal studies have shown that vanadium can cross the blood-brain barrier and accumulate in various brain regions. dovepress.comunm.edu Chronic exposure to vanadium has been associated with neurobehavioral changes and neuropathology, including neuronal damage in areas like the hippocampus. unm.edud-nb.info The proposed mechanisms for vanadium-induced neurotoxicity include the generation of oxidative stress and lipid peroxidation, which can damage neurons. unm.edu

Conversely, some research points to potential benefits. For instance, due to its insulin-mimetic properties, vanadium has been studied for its potential to ameliorate cognitive deficits associated with conditions like Alzheimer's disease, which has been linked to brain insulin resistance. frontiersin.org Studies in animal models of Alzheimer's have suggested that organic vanadium compounds can improve glucose metabolism and reduce synaptic and behavioral deficits. frontiersin.org Vanadium has also been shown to decrease the phosphorylation of c-Jun N-terminal kinase (JNK), a pathway implicated in synaptic toxicity and cognitive impairment. frontiersin.org

Role in Muscle Metabolism and Anabolic Processes

Vanadyl sulfate has gained attention for its potential role in muscle metabolism and anabolic (muscle-building) processes, largely due to its insulin-mimetic properties. nationalnutrition.canoahchemicals.com By mimicking the action of insulin, vanadyl sulfate is thought to enhance the transport of glucose and amino acids into muscle cells. nationalnutrition.canoahchemicals.com

This increased uptake of glucose can lead to greater glycogen synthesis and storage in muscles, which is a primary fuel source during exercise. nationalnutrition.ca The enhanced transport of amino acids, the building blocks of protein, may support muscle protein synthesis and, consequently, muscle growth. google.com

Some theories suggest that vanadyl sulfate may also increase the basal metabolic rate, causing calories to be burned more rapidly and promoting the use of fat stores for energy. nationalnutrition.ca However, it's important to note that the anabolic effect of vanadate on protein metabolism in skeletal muscle has not been consistently demonstrated in all in vitro studies. udel.edu

Industrial and Technological Applications

This compound has several important industrial and technological applications, primarily leveraging its properties as a catalyst and a precursor for other vanadium-based materials.

One of the most significant applications is in catalysis. Vanadium(V) sulfate, often derived from vanadium pentoxide and sulfuric acid, is used as a catalyst in the contact process for manufacturing sulfuric acid. ontosight.ai It is also employed as a catalyst in various organic reactions, including oxidation and hydrogenation processes. ontosight.ainanorh.com In the petrochemical industry, vanadium catalysts derived from this compound are used in cracking hydrocarbons and in desulfurization processes to remove sulfur from fuels. nanorh.com

In the field of energy storage, this compound is a key precursor in the production of electrolytes for vanadium redox flow batteries (VRFBs). nanorh.comnanorh.com These rechargeable batteries are well-suited for large-scale energy storage, such as for power grids and renewable energy sources, due to the ability of vanadium to exist in multiple oxidation states. nanorh.comnanorh.com

Other applications include:

Materials Science : It is used in the synthesis of various vanadium-based materials for applications like catalytic converters. ontosight.ai

Alloy Production : Vanadium(III) sulfate serves as a precursor for producing vanadium metal, which is used to create high-strength, corrosion-resistant steel and titanium alloys for the aerospace, automotive, and construction industries. nanorh.comnanorh.com

Electroplating : It can be used to deposit vanadium coatings on metal surfaces to improve wear and corrosion resistance. nanorh.com

Catalysis (e.g., Sulfuric Acid Manufacture)

Vanadium compounds, particularly vanadium pentoxide derived from this compound, are crucial catalysts in the production of sulfuric acid, one of the most widely manufactured chemicals globally. britannica.comusvanadium.com The Contact Process, the primary method for industrial sulfuric acid production, relies on the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) using a vanadium-based catalyst. britannica.comchemguide.co.uk

The catalyst typically consists of vanadium pentoxide (V₂O₅) as the active component, supported on a carrier like kieselguhr (diatomaceous earth). sino-catalysts.comgoogle.com Promoters, such as potassium sulfate and sometimes sodium sulfate, are added to enhance the catalyst's performance. sino-catalysts.comgoogle.com The catalytic activity of vanadium is attributed to its ability to exist in multiple oxidation states. chemguide.co.uk In the process, V₂O₅ oxidizes SO₂ to SO₃, and is itself reduced to vanadium(IV) oxide (VO₂). The VO₂ is then re-oxidized back to V₂O₅ by oxygen, completing the catalytic cycle. chemguide.co.uk

Research has focused on optimizing these catalysts for better efficiency and performance under various conditions. sino-catalysts.comresearchgate.net Low-temperature catalysts have been developed to improve conversion rates and reduce energy consumption. sino-catalysts.com The active phase of the catalyst under reaction conditions is a molten mixture of vanadium pentoxide and alkali metal sulfates/pyrosulfates, which fills the pores of the silica (B1680970) support. researchgate.netije.ir

Table 1: Vanadium Catalyst Composition in Sulfuric Acid Production

| Component | Function | Typical Weight Percentage |

|---|---|---|

| Vanadium Pentoxide (V₂O₅) | Active Catalytic Component | 6.0-8.0% google.com |

| Potassium Sulfate (K₂SO₄) | Promoter | 10-25% google.com |

| Sodium Sulfate (Na₂SO₄) | Promoter | 2.0-10.0% google.com |

| Diatomaceous Earth (Kieselguhr) | Carrier/Support | Balance google.com |

Note: The percentages are based on a specific catalyst formulation and may vary.

Advanced Materials Science (e.g., Alloys)

This compound serves as a precursor in the manufacturing of vanadium metal and its alloys. nanorh.com Vanadium is a critical alloying element, particularly in the steel industry, where it is used to produce high-strength low-alloy (HSLA) steels. specialitychemicalmanufacturers.comrsc.org The addition of small amounts of vanadium significantly enhances the strength, toughness, and wear resistance of steel. nanorh.comrsc.org These high-performance alloys find applications in demanding fields such as aerospace, automotive, and industrial manufacturing. nanorh.com

Vanadium-steel alloys are utilized in the production of armor plates, axles, tools, and piston rods due to their exceptional durability. rsc.org Furthermore, vanadium improves the thermal stability and strength of titanium alloys, which are essential for components in jet aircraft. britannica.com Vanadium's low neutron-absorbing properties also make its alloys suitable for use in nuclear reactors. rsc.org

Energy Storage Systems (e.g., Vanadium Redox Flow Batteries)

The use of a single element in both the anolyte (containing V²⁺/V³⁺) and catholyte (containing V⁴⁺/V⁵⁺) eliminates the problem of cross-contamination that affects other redox flow battery chemistries, leading to a theoretically indefinite electrolyte life. fbicrc.com.au During charging, V³⁺ is reduced to V²⁺ at the negative electrode, and V⁴⁺ is oxidized to V⁵⁺ at the positive electrode. youtube.com This process is reversed during discharge. youtube.com

The concentration of vanadium in the sulfuric acid-based electrolyte typically ranges from 1.5 to 2.0 M. fbicrc.com.au Research efforts are focused on increasing the energy density and operational temperature range of VRFBs by enhancing the solubility and stability of vanadium species in the electrolyte. fbicrc.com.augoogle.com

Table 2: Vanadium Oxidation States in a Vanadium Redox Flow Battery

| Electrode | Charging Reaction | Discharging Reaction | Ion Color |

|---|---|---|---|

| Positive Electrode | V⁴⁺ → V⁵⁺ + e⁻ | V⁵⁺ + e⁻ → V⁴⁺ | Yellow (V⁵⁺) / Blue (V⁴⁺) youtube.com |

| Negative Electrode | V³⁺ + e⁻ → V²⁺ | V²⁺ → V³⁺ + e⁻ | Violet (V²⁺) / Green (V³⁺) youtube.com |

Pigments and Coatings Manufacturing

Vanadium compounds, for which this compound can be a precursor, are used in the manufacturing of pigments and coatings. specialitychemicalmanufacturers.comsamaterials.com Vanadium pentoxide is used to create yellow and blue pigments for ceramics and glazes. iarc.frnoahchemicals.com In the ceramics industry, vanadium compounds are employed to produce glazes and enamels. britannica.com Vanadium-tin composite oxides are used as yellow pigments for coloring glazes. osti.gov

In addition to pigments, vanadium compounds are used in coatings to enhance surface properties. nanorh.com For instance, vanadium coatings can be deposited onto metal surfaces through electroplating, using vanadium(III) sulfate, to improve corrosion and wear resistance. nanorh.com this compound is also used in the formation of black plasma electrolytic oxidation (PEO) coatings on aluminum alloys. sigmaaldrich.com Furthermore, vanadium compounds are used as mordants in the dyeing and printing of textiles. britannica.comnoahchemicals.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Vanadium(III) sulfate |

| Vanadium(IV) oxide |

| Vanadium(IV) oxide sulfate |

| Vanadium Pentoxide |

| Potassium Sulfate |

| Sodium Sulfate |

| Sulfur Dioxide |

| Sulfur Trioxide |

Future Research Directions and Emerging Areas

Development of Novel Vanadium Sulfate (B86663) Complexes with Tuned Bioactivity

The therapeutic potential of vanadium compounds has spurred extensive research into the synthesis of new complexes with enhanced and specific biological activities. mdpi.comrsc.org Simple inorganic salts like vanadyl sulfate have shown promise but are often limited by low absorption and potential toxicity. rsc.org To overcome these challenges, scientists are designing and synthesizing novel vanadium coordination complexes with organic ligands. nih.govplos.org The rationale is that these ligands can modulate the stability, bioavailability, and specificity of the vanadium center, leading to more effective and less toxic therapeutic agents. rsc.orgnih.gov

A significant area of focus is the development of vanadium complexes with Schiff bases, which are compounds derived from the condensation of an amino group with a carbonyl group. chemmethod.com These ligands can enhance the biological properties of the metal complex. For instance, a new oxovanadium(V) complex incorporating a salicylaldehyde-arginine Schiff base and a quinoline-8-ol ligand demonstrated improved antimicrobial activity compared to a similar complex without the Schiff base ligand, a property attributed to the presence of the azomethine (HC=N) group. chemmethod.com

Researchers are also exploring the use of pincer ligands, which bind to the metal center at three points. These ligands can confer enhanced stability and greater specificity for pharmacological targets, potentially leading to synergistic effects. rsc.org The biological activity of these complexes can be fine-tuned by carefully selecting the appropriate ligand. rsc.org Furthermore, the synthesis of heteroleptic oxidovanadium(V) Schiff base complexes has shown promise in anticancer applications with low oral toxicity, encouraging further design of such compounds. mdpi.com

The following table summarizes some examples of recently synthesized vanadium complexes and their observed bioactivities:

| Vanadium Complex Type | Ligands | Observed Bioactivity | Reference |

| Oxidovanadium(IV) Complexes | 4-nitrocinnamo-hydroxamate and N-donor heterocyclics | Antibacterial, antifungal, cytotoxicity against HeLa cells | tandfonline.com |

| Oxovanadium(V) Complex | Salicylaldehyde-arginine Schiff base, quinoline-8-ol | Enhanced antibacterial and antifungal properties | chemmethod.com |

| Vanadium(IV) and Cobalt(II) Complexes | (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol | Antibacterial, antioxidant | acs.org |

| Vanadyl(II) Vitamin E Complex | Vitamin E | Potential antioxidant and enhanced receptor binding | ajol.info |

Advanced Mechanistic Studies on Specific Cellular and Molecular Interactions

A critical frontier in vanadium research is the elucidation of the precise mechanisms by which vanadium compounds, including vanadyl sulfate, exert their biological effects. vanitec.orgconicet.gov.ar While the therapeutic potential is evident, a deeper understanding of their interactions at the cellular and molecular level is essential for the rational design of new drugs. vanitec.orgconicet.gov.ar

Current research indicates that vanadium compounds can influence a multitude of cellular processes. They are known to interact with various enzymes, including phosphatases, kinases, ATPases, and ribonucleases. nih.govmdpi.comresearchgate.net The structural similarity between vanadate (B1173111) and phosphate (B84403) allows vanadate to act as a phosphate competitor, thereby affecting numerous physiological pathways. researchgate.netnih.gov

A key area of investigation is the impact of vanadium compounds on cell signaling pathways, particularly those implicated in cancer. vanitec.orgconicet.gov.ar Studies have shown that vanadium compounds can affect the MAPK/ERK signaling pathway, leading to cell cycle arrest and apoptosis in tumor cells. conicet.gov.ar For example, vanadyl sulfate has been shown to induce apoptosis in breast cancer cells (MCF-7) by increasing the expression of genes that promote cell death. nih.gov

The interaction of vanadium species with biological macromolecules like proteins is another crucial aspect being studied. mdpi.comresearchgate.net Serum proteins such as albumin and transferrin can bind to vanadium compounds, influencing their distribution, stability, and toxicity. mdpi.comresearchgate.net Understanding these interactions is vital as they can either facilitate the transport of the active species to target cells or lead to their decomposition. mdpi.comresearchgate.net Advanced techniques are being employed to characterize the speciation of vanadium within biological media, as the chemical form of vanadium present in blood or cells is critical to its biological effect. researchgate.net

Future research will likely focus on identifying novel molecular targets for vanadium complexes. mdpi.comvanitec.org By unraveling the intricate details of their mechanisms of action, scientists can design more selective and potent therapeutic agents with fewer side effects.

Exploration of Vanadium Sulfate in Emerging Biotechnological Applications

The unique chemical properties of vanadium are paving the way for its use in a variety of biotechnological applications beyond its well-known therapeutic potential. researchgate.netnih.govconicet.gov.ar The ability of vanadium to exist in multiple oxidation states and its catalytic activity are key to these emerging uses. researchgate.netnih.gov

One promising area is in the development of new catalysts. Vanadium complexes have shown efficiency and selectivity in the oxidation of organic sulfides and alcohols. tandfonline.com This catalytic activity is being explored for various chemical transformations.

Vanadium also plays a role in bio-inspired systems. For instance, vanadium-dependent haloperoxidases, found in certain marine algae and fungi, are enzymes that catalyze the oxidation of halides. researchgate.netnih.gov These enzymes have potential applications in organic synthesis and bioremediation. Similarly, vanadium-dependent nitrogenases in bacteria are being studied for their ability to convert nitrogen to ammonia, a process of fundamental importance in agriculture and industry. researchgate.netnih.gov

Furthermore, the antimicrobial properties of vanadium complexes are being investigated for applications such as preventing marine biofouling. medcraveonline.com Vanadium compounds have demonstrated significant antibacterial effects that could offer an environmentally compatible solution to this persistent problem. medcraveonline.com

The oncolytic virus (OV) immunotherapy field is another area where vanadium compounds are showing promise. frontiersin.org Vanadyl sulfate has been found to enhance the efficacy of oncolytic viruses by stimulating an antitumor immune response. frontiersin.org It achieves this by increasing the secretion of pro-inflammatory cytokines and chemokines, leading to improved viral spread and oncolysis. frontiersin.org

Sustainable Synthesis and Environmental Impact Research of Vanadium Compounds

As the applications of vanadium compounds expand, so does the need for sustainable synthesis methods and a thorough understanding of their environmental impact. tandfonline.comresearchgate.netnih.gov

Researchers are actively developing "green" synthesis protocols for vanadium complexes to minimize environmental harm. tandfonline.comresearchgate.net These methods aim to reduce the use of hazardous solvents and reagents. For example, a grinding method has been developed for the solvent-free synthesis of a Schiff base and its vanadium(V) complex, offering a rapid and pure product isolation. tandfonline.com Another approach involves using plant extracts, such as orange peel or Fumaria Strumii Opiz, for the biosynthesis of vanadium oxide nanoparticles. crgjournals.comresearchgate.netuobaghdad.edu.iq These biosynthetic techniques are often more cost-effective and environmentally friendly. researchgate.netuobaghdad.edu.iq The use of microorganisms, like the bacterium Shewanella sp., to produce vanadium dioxide nanoparticles under mild conditions also represents a promising green chemistry approach. nih.gov

Concurrently, there is a growing focus on the environmental fate and effects of vanadium compounds. nih.govresearchgate.net Vanadium enters the environment from both natural sources, like rock weathering, and anthropogenic activities, such as the burning of fossil fuels and industrial processes. researchgate.netcdc.gov While vanadium is an essential trace element for some organisms, elevated concentrations can be toxic. nih.govresearchgate.net